(3-Cyclopropoxy-6-methylpyridin-2-YL)methanamine
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Overview
Description
(3-Cyclopropoxy-6-methylpyridin-2-YL)methanamine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a cyclopropoxy group attached to the third position and a methyl group at the sixth position of the pyridine ring, with a methanamine group attached to the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropoxy-6-methylpyridin-2-YL)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via nucleophilic substitution reactions, where a suitable cyclopropyl halide reacts with a pyridine derivative.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination, where an aldehyde or ketone precursor reacts with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropoxy-6-methylpyridin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy or methanamine groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
(3-Cyclopropoxy-6-methylpyridin-2-YL)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Cyclopropoxy-6-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
(6-Methylpyridin-3-yl)methanamine: Similar in structure but lacks the cyclopropoxy group.
Cyclopropyl(6-methylpyridin-2-yl)methanamine: Similar in structure but with a cyclopropyl group instead of a cyclopropoxy group.
Uniqueness
(3-Cyclopropoxy-6-methylpyridin-2-YL)methanamine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
(3-cyclopropyloxy-6-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H14N2O/c1-7-2-5-10(9(6-11)12-7)13-8-3-4-8/h2,5,8H,3-4,6,11H2,1H3 |
InChI Key |
KCBUGUGKBJKMTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OC2CC2)CN |
Origin of Product |
United States |
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